molecular formula C5H12N2O2 B13276628 N'-hydroxy-3-methoxybutanimidamide

N'-hydroxy-3-methoxybutanimidamide

Cat. No.: B13276628
M. Wt: 132.16 g/mol
InChI Key: CVIBTMGIIBCAOF-UHFFFAOYSA-N
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Description

N’-hydroxy-3-methoxybutanimidamide is a synthetic organic compound with the molecular formula C5H12N2O2 It is characterized by the presence of a hydroxyl group, a methoxy group, and an amidine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-3-methoxybutanimidamide typically involves the reaction of 3-methoxybutanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for N’-hydroxy-3-methoxybutanimidamide are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions: N’-hydroxy-3-methoxybutanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amidine group can be reduced to form amine derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-hydroxy-3-methoxybutanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methoxybutanimidamide involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl and methoxy groups play a crucial role in binding to these targets, altering their activity and leading to various biochemical effects. The compound can modulate enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and conditions .

Comparison with Similar Compounds

  • N’-hydroxy-4-methoxybutanimidamide
  • N-hydroxy-4-((2-hydroxy-3-methoxybenzyl)amino)benzamide
  • N-hydroxy-4-((2-hydroxybenzyl)amino)benzamide

Comparison: N’-hydroxy-3-methoxybutanimidamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N'-hydroxy-3-methoxybutanimidamide

InChI

InChI=1S/C5H12N2O2/c1-4(9-2)3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)

InChI Key

CVIBTMGIIBCAOF-UHFFFAOYSA-N

Isomeric SMILES

CC(C/C(=N/O)/N)OC

Canonical SMILES

CC(CC(=NO)N)OC

Origin of Product

United States

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